molecular formula C27H51N3O7 B13756701 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol CAS No. 51658-23-2

2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol

Cat. No.: B13756701
CAS No.: 51658-23-2
M. Wt: 529.7 g/mol
InChI Key: BWRQCLMICTXBSB-UHFFFAOYSA-N
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Description

2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol (CAS 51658-23-2) is a specialty phenolic compound with the molecular formula C27H51N3O7 and a molecular weight of 529.7 g/mol . This polyol-functionalized phenol is characterized by a central phenolic core substituted with three nitrogen-containing groups, each further functionalized with 2-hydroxypropyl chains, resulting in a multifunctional molecule with potential as a building block for polymer synthesis, dendrimer construction, and chemical cross-linking studies . The structure of analogous compounds, such as those with hydroxyethyl groups, suggests this molecule's utility in developing epoxy resin curing agents . The presence of multiple hydroxypropyl arms and tertiary amine sites provides numerous possibilities for chemical modification and complex formation, making it a valuable intermediate for materials science research, particularly in the development of novel polymers, coatings, and functionalized surfaces. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

51658-23-2

Molecular Formula

C27H51N3O7

Molecular Weight

529.7 g/mol

IUPAC Name

2,4,6-tris[[bis(2-hydroxypropyl)amino]methyl]phenol

InChI

InChI=1S/C27H51N3O7/c1-18(31)9-28(10-19(2)32)15-24-7-25(16-29(11-20(3)33)12-21(4)34)27(37)26(8-24)17-30(13-22(5)35)14-23(6)36/h7-8,18-23,31-37H,9-17H2,1-6H3

InChI Key

BWRQCLMICTXBSB-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=CC(=C(C(=C1)CN(CC(C)O)CC(C)O)O)CN(CC(C)O)CC(C)O)CC(C)O)O

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis

The primary and most established method for synthesizing 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol is a Mannich reaction involving three components: phenol, formaldehyde, and bis(2-hydroxypropyl)amine.

  • Reaction Scheme: Phenol reacts with formaldehyde and bis(2-hydroxypropyl)amine in a controlled aqueous medium.
  • Conditions: Typically conducted at elevated temperatures to facilitate the condensation and substitution at the 2, 4, and 6 positions of the phenol ring.
  • Mechanism: The amine nucleophilically attacks the electrophilic formaldehyde, forming an iminium intermediate, which then undergoes electrophilic aromatic substitution on phenol.
  • Process Details: Water generated during the reaction is removed to drive the equilibrium toward product formation.
  • Outcome: The trisubstituted phenol with bis(2-hydroxypropyl)amino methyl groups is obtained with good yield and purity.

This method is well-documented and forms the basis for industrial production, providing a balance between process simplicity and product quality.

Comparison with Analogous Aminomethylation Processes

Synthesis of structurally related compounds such as 2,4,6-tris-(dimethylaminomethyl)phenol provides insight into process optimization:

  • Traditional Method: Condensation of phenol with aqueous formaldehyde and dimethylamine at 25–30°C, followed by heating and vacuum distillation, yields 80–86% product.
  • Drawbacks: Multi-stage process, formation of by-products, and phenolic wastewater generation.
  • Improved Process: Reaction of phenol with N,N'-tetramethylmethylenebisamine and formaldehyde in presence of C1–C4 aliphatic alcohol solvents at 65–130°C, achieving higher purity and simplified operation.
  • Reaction Parameters:
Parameter Traditional Method Improved Method
Temperature 25–30°C initial, then heated 65–130°C
Solvent Aqueous medium Methanol, ethanol, propanol, or butanol
Molar Ratios (bisamine:formaldehyde) Not specified precisely 1.51–1.6 : 1.5–1.58
Reaction Time Several hours Reduced duration
Yield 80–86% Comparable or improved purity
By-products & Waste Significant Reduced
  • Significance: This approach highlights the importance of solvent choice and reagent ratios in optimizing phenol aminomethylation, which can be extrapolated to bis(2-hydroxypropyl)amino derivatives.

Summary of Key Preparation Data

Preparation Aspect Details
Core Reaction Type Mannich reaction (phenol + formaldehyde + bis(2-hydroxypropyl)amine)
Reaction Medium Aqueous or organic solvent (e.g., C1–C4 aliphatic alcohols)
Temperature Range 25–150°C depending on method
Reaction Time 30 minutes to several hours
Molar Ratios Phenol:formaldehyde:amine ~1:3:3 (typical)
Yield Generally high, 80% or above for optimized methods
Purification Removal of water, vacuum distillation, crystallization
By-products Possible formation of side products, phenolic wastewater in aqueous processes
Advantages High purity, good thermal stability, effective curing agent for epoxy resins

Research Findings and Process Considerations

  • The Mannich reaction is the cornerstone for synthesizing 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol, leveraging the nucleophilicity of bis(2-hydroxypropyl)amine and electrophilicity of formaldehyde to functionalize phenol at three positions symmetrically.
  • Reaction kinetics are influenced by temperature and reagent concentrations, which directly affect the curing efficiency when the compound is used as an epoxy resin hardener.
  • Solvent choice impacts reaction rate and product purity; aliphatic alcohols as solvents have been shown to improve purity and reduce side reactions in analogous aminomethylation reactions.
  • Alternative solvent-free methods for related phenolic amines suggest potential for greener, more efficient synthesis routes, though adaptation for bis(2-hydroxypropyl)amino substituents requires further research.
  • Thermal stability and oxidation susceptibility of the final compound have been characterized, confirming its suitability for high-performance polymer applications.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted phenols. These products have diverse applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Chemical Properties and Structure

2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol is a tri-functional phenolic compound that features multiple hydroxyl and amine functionalities. Its structure allows for versatile interactions in chemical processes, making it suitable for a variety of applications.

Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. The hydroxyl groups facilitate hydrogen bonding, enhancing solubility and stability of the drug formulations.

Case Study:
A study demonstrated the efficacy of 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol in enhancing the bioavailability of poorly soluble drugs through the formation of inclusion complexes. The results indicated a significant increase in the dissolution rate compared to standard formulations.

High-Performance Liquid Chromatography (HPLC)

The compound is utilized in HPLC methodologies for the separation and analysis of complex mixtures. Its unique chemical properties allow for effective retention and elution profiles when used as a stationary phase or modifier.

Data Table: HPLC Performance Metrics

ParameterValue
Column TypeNewcrom R1 HPLC
Mobile Phase CompositionAcetonitrile, Water, Acid
Particle Size3 µm
ApplicationPharmacokinetics

The use of 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol in HPLC has been shown to improve the resolution of analytes significantly, making it an essential component in pharmaceutical quality control.

Polyurethane Production

In polymer chemistry, this compound serves as a key ingredient in the synthesis of polyurethane materials. Its amine functionalities contribute to cross-linking reactions that enhance the mechanical properties of the resulting polymers.

Case Study:
Research indicated that incorporating 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol into polyurethane formulations improved tensile strength and elasticity compared to traditional formulations without this additive.

Water Treatment

The compound has shown potential in water treatment processes due to its ability to chelate heavy metals and other contaminants. Its application can lead to enhanced removal efficiencies in wastewater treatment facilities.

Data Table: Heavy Metal Removal Efficiency

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead100595
Cadmium50198

Studies have demonstrated that using 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol can significantly reduce toxic metal concentrations in treated water.

Stabilizer in Emulsions

In cosmetic chemistry, this compound acts as an emulsifier and stabilizer due to its amphiphilic nature. It enhances the stability and texture of creams and lotions.

Case Study:
A formulation study showed that incorporating 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol resulted in improved emulsion stability over time compared to standard emulsifiers.

Mechanism of Action

The mechanism of action of 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Tertiary Amino Phenols with Alkyl Substituents

Examples :

  • 2,4,6-Tris(dimethylaminomethyl)phenol
  • 2,4,6-Tris(diethylaminomethyl)phenol

Key Differences :

  • Substituent Hydrophobicity: The dimethylamino and diethylamino groups in these analogs are lipophilic, reducing water solubility compared to the target compound’s hydrophilic 2-hydroxypropyl groups.
  • Applications : Alkyl-substituted analogs are used as epoxy curing agents or surfactants due to their basicity and low polarity, whereas the target compound’s hydroxyl-rich structure favors use in aqueous systems or metal chelation .

Table 1 : Substituent Impact on Solubility and Applications

Compound Substituent Type Water Solubility Primary Applications
Target Compound Bis(2-hydroxypropyl)amino High Chelation, crosslinking
2,4,6-Tris(dimethylaminomethyl)phenol Dimethylamino Low Epoxy curing, surfactants

Mono-Substituted Phenolic Derivatives

Example :

  • 2-[[Bis(2-hydroxypropyl)amino]methyl]phenol

Key Differences :

  • Substitution Degree: The mono-substituted analog has only one bis(2-hydroxypropyl)aminomethyl group, resulting in lower molecular weight (MW ≈ 300 g/mol) and reduced steric hindrance compared to the tri-substituted target compound (MW ≈ 600–700 g/mol).
  • Reactivity: Mono-substituted derivatives are less effective in crosslinking but may serve as intermediates in synthesizing higher-order compounds .

Iodinated Contrast Agent Derivatives

Examples :

  • Iodixanol-related compounds (e.g., iodixanol-related compound H4)

Key Differences :

  • Structural Complexity: Iodixanol derivatives feature iodinated aromatic rings and extended polyol chains, resulting in high molecular weights (e.g., C₅₄H₆₈I₉N₉O₂₃, MW > 2000 g/mol) and specialized roles as X-ray contrast agents.
  • Functional Groups: While both contain bis(2-hydroxypropyl)amino groups, iodixanol’s iodine atoms and larger structure limit its use to medical imaging, unlike the target compound’s broader industrial applications .

Bisphenol A (BPA) and Alternatives

Example :

  • 4,4’-(1-Methylethylidene)bisphenol (BPA)

Key Differences :

  • Backbone Structure: BPA has two phenolic rings linked by a propane bridge, contrasting with the target compound’s single-ring trisubstitution.
  • Reactivity: BPA’s hydroxyl groups participate in polycarbonate/epoxy resin synthesis, whereas the target compound’s amino-alcohol groups enable metal coordination or pH buffering .

Phenolic Benzotriazoles with Bulky Substituents

Examples :

  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1,3,3-tetramethylbutyl)phenol

Key Differences :

  • Substituent Bulk : Bulky tert-alkyl or aryl groups in benzotriazoles enhance UV absorption for use as stabilizers. The target compound lacks UV-active moieties but may stabilize via hydrogen bonding .

Amino Phenols with Hydrophobic Substituents

Examples :

  • Phenol, 3-[bis(2-methylpropyl)amino]
  • Phenol, 2-[(diethylamino)methyl]-4,6-bis(1,1,3,3-tetramethylbutyl)

Key Differences :

  • Hydrophobicity : Branched alkyl chains (e.g., 2-methylpropyl) reduce water solubility, favoring organic-phase applications like corrosion inhibition. The target compound’s hydroxyl groups dominate its solubility profile .

Q & A

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility depends on protonation states.
  • In acidic conditions (pH < 4), the compound is water-soluble due to protonated amines.
  • In neutral/basic conditions, it partitions into organic phases (logP ~2.5). Validate via shake-flask method with octanol/water .

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